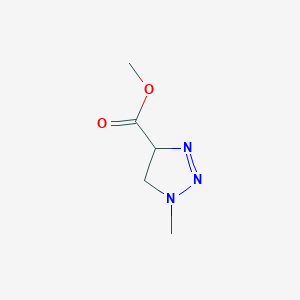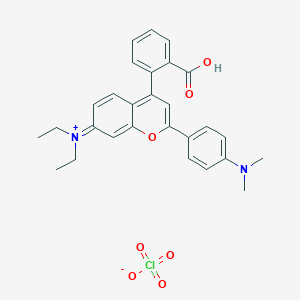
4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate, also known as DCM, is a fluorescent dye that is widely used in scientific research. It has a unique structure that allows it to bind to biological molecules and emit light when excited by a specific wavelength of light. This makes it a valuable tool for studying a wide range of biological processes.
Wirkmechanismus
The mechanism of action of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate is based on its ability to bind to biological molecules and emit light when excited by a specific wavelength of light. When 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate binds to a target molecule, it undergoes a conformational change that results in a shift in its absorption and emission spectra. This shift in spectra can be used to monitor changes in the target molecule's environment or interactions with other molecules.
Biochemische Und Physiologische Effekte
4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate can potentially interfere with the function of certain proteins if it binds to them in a non-specific manner.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate is its high sensitivity and selectivity for biological molecules. It can detect changes in target molecules at very low concentrations and can distinguish between different molecules based on their spectral properties. Additionally, 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate is easy to use and can be incorporated into a wide range of experimental protocols.
One limitation of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate is its photobleaching, which can limit its usefulness in long-term imaging studies. Additionally, 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate's spectral properties can be affected by changes in temperature and pH, which can complicate its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate in scientific research. One area of interest is the development of new 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate derivatives with improved spectral properties and stability. Additionally, there is ongoing research into the use of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate in live-cell imaging studies, which could provide new insights into the dynamics of biological processes. Finally, there is potential for the use of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate in clinical applications, such as in the development of new diagnostic tools for disease detection.
Synthesemethoden
The synthesis of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate is a complex process that involves several steps. The starting material is 4-dimethylaminophenylboronic acid, which is coupled with 2-carboxyphenylboronic acid using a palladium-catalyzed cross-coupling reaction. The resulting compound is then treated with diethylamine and a chromium reagent to form the final product, 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate.
Wissenschaftliche Forschungsanwendungen
4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study biological molecules such as proteins, nucleic acids, and lipids. It can also be used to label cells and tissues for imaging studies. Additionally, 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate has been used as a sensor to detect changes in pH and ion concentration in biological systems.
Eigenschaften
CAS-Nummer |
168206-23-3 |
|---|---|
Produktname |
4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate |
Molekularformel |
C28H29ClN2O7 |
Molekulargewicht |
541 g/mol |
IUPAC-Name |
[4-(2-carboxyphenyl)-2-[4-(dimethylamino)phenyl]chromen-7-ylidene]-diethylazanium;perchlorate |
InChI |
InChI=1S/C28H28N2O3.ClHO4/c1-5-30(6-2)21-15-16-23-25(22-9-7-8-10-24(22)28(31)32)18-26(33-27(23)17-21)19-11-13-20(14-12-19)29(3)4;2-1(3,4)5/h7-18H,5-6H2,1-4H3;(H,2,3,4,5) |
InChI-Schlüssel |
IZSVNKSOQVLCDH-UHFFFAOYSA-N |
SMILES |
CC[N+](=C1C=CC2=C(C=C(OC2=C1)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4C(=O)O)CC.[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
CC[N+](=C1C=CC2=C(C=C(OC2=C1)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4C(=O)O)CC.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



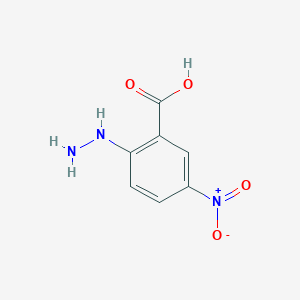
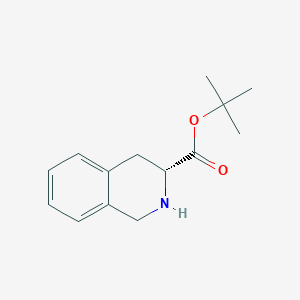
![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)
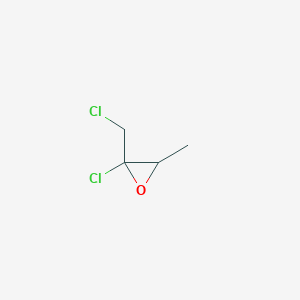
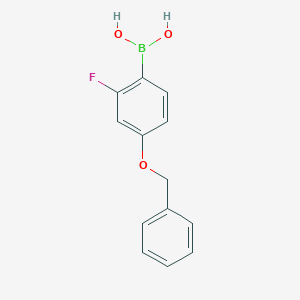
![9-[2-(2,5-Dimethylpyrrol-1-yl)phenyl]-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B61585.png)
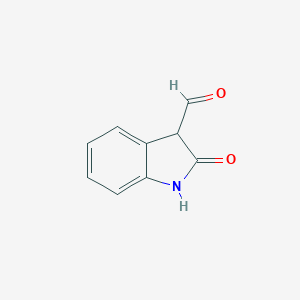
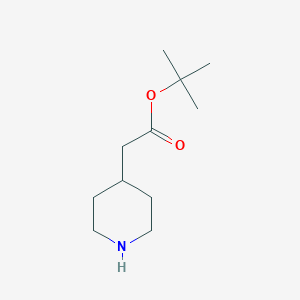
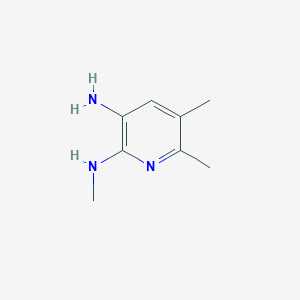
![2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B61591.png)
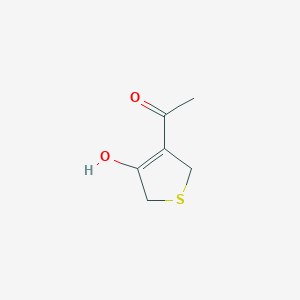
![Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B61593.png)
